molecular formula C₉H₁₄ClNO₃ B1162899 L-β-O-Methylnorepinephrine Hydrochloride

L-β-O-Methylnorepinephrine Hydrochloride

Cat. No.: B1162899
M. Wt: 219.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol hydrochloride. This nomenclature precisely describes the stereochemical configuration and functional group arrangement within the molecule, highlighting the presence of the methoxy substituent at the beta position relative to the aromatic ring system.

The compound is recognized under several synonymous designations within scientific literature and chemical databases. Primary synonyms include L-Beta-O-Methylnorepinephrine Hydrochloride, which emphasizes both the stereochemical configuration and the specific methylation pattern. Additional nomenclature variations encompass 4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol;hydrochloride, reflecting the salt formation with hydrochloric acid. The compound is also referred to as Noradrenaline Methyl Ether Hydrochloride and Norepinephrine Tartrate Impurity D Hydrochloride in pharmaceutical contexts.

Alternative systematic names include 1,2-Benzenediol, 4-(2-amino-1-methoxyethyl)-, hydrochloride, which follows a different nomenclature convention while describing the same molecular structure. The designation Dthis compound is occasionally encountered, though this may refer to the racemic mixture rather than the specific L-enantiomer. In research literature, the compound may also appear as 4-(2-amino-1-methoxyethyl)benzene-1,2-diol hydrochloride, representing a simplified nomenclature approach.

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C₉H₁₃NO₃·HCl, representing the free base component combined with hydrochloric acid. This formulation accounts for nine carbon atoms, thirteen hydrogen atoms in the organic component, one nitrogen atom, three oxygen atoms, and the additional hydrogen and chlorine atoms from the hydrochloride salt formation.

Table 1.1: Molecular Weight and Mass Spectral Data

Parameter Value Reference
Molecular Weight 219.665 g/mol
Exact Mass 219.066 g/mol
Monoisotopic Mass 219.0662210 g/mol
Free Base Formula C₉H₁₃NO₃
Salt Formula C₉H₁₃NO₃·HCl

The molecular weight analysis reveals a precise value of 219.665 g/mol for the hydrochloride salt form. This molecular weight calculation incorporates the contribution of both the organic catecholamine structure and the associated hydrochloric acid component. The exact mass determination, utilizing high-resolution mass spectrometry principles, yields a value of 219.066 g/mol, which provides enhanced precision for analytical identification purposes.

The base molecular formula C₉H₁₃NO₃ corresponds to the free base form with a molecular weight of approximately 183.2 g/mol when calculated without the hydrochloride component. The incorporation of hydrochloric acid increases the total molecular weight by approximately 36.5 g/mol, reflecting the addition of one hydrogen atom and one chlorine atom to form the stable salt structure. This salt formation enhances the compound's stability and solubility characteristics while maintaining the essential stereochemical and functional properties of the parent molecule.

Stereochemical Configuration and Chiral Centers

This compound possesses distinctive stereochemical features that are crucial to its biological activity and analytical identification. The compound contains two defined stereocenters, specifically at the C-1 and C-2 positions of the ethylamine side chain. The stereochemical designation follows the (1R,2S) configuration, indicating the specific spatial arrangement of substituents around these chiral centers.

The stereochemical notation (1R,2S) provides precise information about the three-dimensional molecular architecture. The R configuration at the C-1 position indicates that the methoxy group adopts a specific spatial orientation relative to the aromatic ring system, while the S configuration at the C-2 position defines the arrangement of the amino group and methyl substituent. This particular stereochemical arrangement is characteristic of the L-enantiomer and distinguishes it from potential diastereomers or enantiomeric forms.

Table 1.2: Stereochemical Parameters

Parameter Value Configuration
Total Stereocenters 2
Defined Stereocenters 2/2
Stereochemical Designation (1R,2S)
Optical Activity Specified
Enantiomeric Form L-enantiomer

The compound exhibits defined stereochemistry with both chiral centers fully characterized, as indicated by the 2/2 ratio of defined stereocenters. This complete stereochemical definition is essential for understanding the compound's interaction with biological systems and its analytical behavior. The L-designation reflects the compound's relationship to naturally occurring amino acid configurations and provides important information about its biosynthetic origins and metabolic relationships.

The Simplified Molecular Input Line Entry System notation CC@HC@HC1=CC=C(O)C(O)=C1 explicitly defines the stereochemical configuration using chirality symbols. The @H notation indicates the specific spatial arrangement around each chiral center, providing unambiguous stereochemical information for computational and analytical applications.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound provides essential structural information, though comprehensive crystal structure data remains limited in the available literature. X-ray diffraction techniques serve as the primary method for determining precise molecular geometry, intermolecular interactions, and solid-state packing arrangements. The crystallographic approach enables detailed characterization of bond lengths, bond angles, and torsional relationships within the molecular framework.

The compound's crystalline form exhibits characteristics typical of catecholamine hydrochloride salts, with the hydrochloride component contributing to crystal stability through ionic interactions and hydrogen bonding networks. X-ray powder diffraction analysis can provide valuable information about the crystalline phases and polymorphic forms that may exist for this compound. The diffraction patterns reflect the physico-chemical characteristics of the crystal structures, enabling identification and quantitative analysis of different crystalline forms.

Table 1.3: Crystallographic Analysis Parameters

Analysis Type Application Reference
X-ray Diffraction Structural characterization
Powder Diffraction Phase identification
Single Crystal Analysis Molecular geometry
Conformational Studies Molecular flexibility

Conformational isomerism considerations for this compound involve the rotational freedom around key bonds, particularly the C-C bonds connecting the aromatic ring to the ethylamine side chain. The presence of the methoxy group at the beta position introduces additional conformational constraints that influence the overall molecular shape and potential intermolecular interactions. Computational studies and experimental crystallographic data together provide insights into preferred conformational states and energy barriers between different conformers.

The molecular conformation in the solid state may differ from solution-phase conformations due to crystal packing forces and intermolecular hydrogen bonding patterns. The catechol hydroxyl groups and the amino function participate in extensive hydrogen bonding networks that stabilize specific conformational arrangements within the crystal lattice. These structural features contribute to the compound's physical properties and analytical behavior during characterization studies.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for confirming molecular structure and stereochemical assignments, though specific spectral data for this compound shows limited availability in current literature sources. Proton Nuclear Magnetic Resonance analysis would be expected to reveal characteristic patterns for the aromatic protons, methoxy group, and ethylamine side chain components.

The expected Nuclear Magnetic Resonance spectral features include distinctive signals for the methoxy group protons, typically appearing as a singlet in the 3.7-4.0 parts per million region, and aromatic protons displaying coupling patterns characteristic of the dihydroxybenzene substitution pattern. The ethylamine side chain protons would exhibit complex multipicity due to the presence of chiral centers and coupling with the amino group. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for aromatic carbons, methoxy carbon, and aliphatic carbons within the side chain.

Table 1.4: Spectroscopic Analysis Overview

Technique Application Data Availability
¹H Nuclear Magnetic Resonance Structural confirmation Limited
¹³C Nuclear Magnetic Resonance Carbon framework analysis Limited
Infrared Spectroscopy Functional group identification Not specified
Mass Spectrometry Molecular weight confirmation Available

Infrared spectroscopy analysis would reveal characteristic absorption bands for the phenolic hydroxyl groups, amino group, and methoxy functionality. The catechol hydroxyl groups typically exhibit broad absorption bands in the 3200-3600 cm⁻¹ region, while the methoxy group contributes characteristic C-O stretching vibrations around 1050-1150 cm⁻¹. The amino group displays both N-H stretching and bending modes that provide additional structural confirmation.

Mass spectrometry data provides definitive molecular weight confirmation with exact mass measurements of 219.066 g/mol. The fragmentation patterns in mass spectrometry reveal structural information about the molecular framework, including characteristic losses corresponding to the methoxy group, amino functionality, and aromatic substituents. High-resolution mass spectrometry enables precise elemental composition determination and serves as a definitive analytical tool for compound identification and purity assessment.

Properties

Molecular Formula

C₉H₁₄ClNO₃

Molecular Weight

219.67

Synonyms

4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol Hydrochloride;  Noradrenaline Methyl Ether Hydrochloride;  Noradrenaline Tartrate Impurity D (EP) Hydrochloride;  Norepinephrine Tartrate Impurity D (EP) Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table compares L-β-O-Methylnorepinephrine Hydrochloride with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Receptor Affinity Key Modifications Half-Life Primary Applications
L-β-O-Methylnorepinephrine HCl C₉H₁₃NO₃·HCl 219.67 α1, β1-adrenergic receptors β-O-methylation ~2–4 hours* Research: Adrenergic signaling studies
Norepinephrine Hydrochloride C₈H₁₁NO₃·HCl 203.64 α1, α2, β1 receptors None (endogenous catecholamine) ~1–2 minutes Clinical: Vasopressor, acute hypotension
DL-β-O-Methylnorepinephrine HCl C₉H₁₃NO₃·HCl 219.67 Racemic mixture of L/D isomers β-O-methylation Not reported Research: Comparative enantiomer studies
Oxymetazoline Hydrochloride C₁₆H₂₄N₂O·HCl 296.84 α1A-adrenergic agonist Imidazoline ring; larger hydrophobic tail ~5–6 hours Clinical: Nasal decongestant
L-(–)-Norepinephrine Bitartrate C₈H₁₁NO₃·C₄H₆O₆·H₂O 337.28 α/β receptors (similar to norepinephrine) Bitartrate salt for improved solubility ~1–2 minutes Research: Ex vivo cardiovascular studies

*Estimated based on structural analogs (e.g., metaraminol).

Key Differences and Research Findings

Metabolic Stability
  • The β-O-methyl group in L-β-O-Methylnorepinephrine HCl prevents COMT-mediated degradation, unlike norepinephrine, which is rapidly metabolized (t1/2 ~2 minutes) . This property aligns with other methylated catecholamines like metaraminol but differs from non-methylated derivatives.
Receptor Selectivity
  • While norepinephrine activates α1, α2, and β1 receptors, methylation at the β-position may reduce α2 affinity due to steric hindrance, as observed in racemic DL-β-O-Methylnorepinephrine .
Analytical Profiles
  • RP-HPLC methods used for ephedrine and hydroxyzine hydrochloride () are applicable to L-β-O-Methylnorepinephrine due to shared hydrophobicity and ionizable groups, though retention times vary with structural differences.
Salt Forms and Solubility
  • The hydrochloride salt form (common in adrenergic agonists like pilocarpine HCl in ) enhances water solubility compared to bitartrate salts (e.g., L-Norepinephrine Bitartrate in ), which may affect bioavailability in experimental settings.

Clinical and Research Implications

  • Therapeutic Potential: Unlike Oxymetazoline (), which is restricted to topical use due to high α1A selectivity, L-β-O-Methylnorepinephrine’s broader receptor profile could make it suitable for systemic applications, pending toxicity studies.
  • Comparative Challenges : Racemic DL-forms () complicate pharmacological interpretation, as D-isomers may exhibit antagonistic or inert effects, necessitating enantiopure synthesis for accurate data.

Preparation Methods

Reductive Amination with Protected Intermediates

A widely adopted strategy involves reductive amination to construct the ethanolamine side chain while using protective groups to shield reactive sites. Starting from 3,4-dihydroxybenzaldehyde, the aromatic hydroxyl groups are first protected as methyl ethers using dimethyl sulfate in an alkaline medium. The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the β-methoxy group, yielding a secondary alcohol. Subsequent oxidation converts the alcohol to a ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form the primary amine.

Critical to this method is the use of chiral auxiliaries or enantiomerically pure starting materials to ensure the L-configuration. For instance, L-tyrosine derivatives have been employed to leverage inherent stereochemical control. After deprotection of the aromatic methyl ethers using hydrobromic acid (48%), the free catechol is generated, and the product is isolated as the hydrochloride salt via treatment with hydrochloric acid. This route achieves yields of 79–81% with purities exceeding 99.8%, as demonstrated in analogous syntheses of dopamine hydrochloride.

Catalytic Hydrogenation and Deuterium Labeling

Catalytic hydrogenation serves dual purposes in synthesizing this compound: (1) removing benzyl protecting groups and (2) introducing isotopic labels for analytical applications. A representative protocol begins with 3,4-dibenzyloxybenzaldehyde, which is condensed with nitroethane to form a β-nitroalkene intermediate. Hydrogenation over palladium-on-carbon (Pd/C) reduces the nitro group to an amine while simultaneously cleaving the benzyl ethers, yielding the free catechol.

To incorporate the β-methoxy group, the intermediate α-bromoketone (derived from bromination of 3,4-dimethoxypropiophenone) is reacted with dibenzylamine, forming an α-dibenzylamino ketone. Treatment with deuterated hydrobromic acid (DBr) introduces deuterium at the β-position, followed by catalytic hydrogenation to yield the deuterated ethanolamine side chain. While this method is particularly useful for generating isotopologs, it requires meticulous control of reaction conditions to avoid over-reduction or racemization.

Benzyl Protection and Demethylation Strategies

The use of benzyl protecting groups offers a robust framework for achieving regioselective methylation. In a protocol adapted from the synthesis of 6-hydroxy-O-methylnorepinephrine, 3,4-dihydroxybenzaldehyde is first protected as a dibenzyl ether. The aldehyde is then converted to a β-methoxy ketone via nucleophilic addition of methyl magnesium bromide, followed by oxidation. Reductive amination with benzylamine and sodium triacetoxyborohydride affords a secondary amine, which is subsequently hydrogenolyzed to remove benzyl groups.

Demethylation of aromatic methoxy groups is accomplished using hydrobromic acid (48%) at 110–120°C, a step that concurrently protonates the amine to form the hydrobromide salt. Final conversion to the hydrochloride salt is achieved by ion exchange with hydrochloric acid in ethanol, yielding the target compound in >99% purity. This method emphasizes the compatibility of benzyl groups with harsh demethylation conditions, ensuring minimal side reactions.

Analytical Characterization and Quality Control

The structural integrity and purity of this compound are validated through a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (D2 _2O) reveals characteristic signals at δ 6.70–6.85 ppm (aromatic protons), δ 3.45–3.60 ppm (β-methoxy group), and δ 2.75–3.10 ppm (ethylene protons).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 280 nm) confirms purity >99.5% using a C18 column and a mobile phase of acetonitrile:water (20:80) with 0.1% trifluoroacetic acid.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 212.1 [M+H]+^+ for the free base, with isotopic patterns confirming deuteration in labeled analogs.

Comparative Evaluation of Synthetic Routes

Method Key Advantages Yield Purity Challenges
Reductive AminationHigh stereochemical control79–81%>99.8%Requires chiral precursors
Catalytic HydrogenationEnables deuterium labeling70–75%>99.5%Risk of racemization
Benzyl ProtectionRobust regioselectivity80–85%>99.9%Lengthy deprotection steps

Q & A

Q. What synthetic methodologies are recommended for L-β-O-Methylnorepinephrine Hydrochloride?

The compound can be synthesized via the Mannich reaction , a three-component condensation between a ketone, formaldehyde, and an amine. Key steps include:

  • Reacting norepinephrine analogs with methylating agents under controlled pH to introduce the β-O-methyl group.
  • Purification via recrystallization using hydrochloric acid to isolate the hydrochloride salt.
  • Chiral resolution techniques (e.g., chiral chromatography) to isolate the L-enantiomer, given the stereochemical complexity of adrenergic compounds .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against pharmacopeial reference standards for related catecholamines (e.g., dopamine hydrochloride) to assess purity .
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the β-O-methyl substitution and stereochemistry, focusing on chemical shifts in the aromatic and methoxy regions .
  • Mass spectrometry (MS) to verify molecular weight (219.67 g/mol) and fragmentation patterns .

Q. What are the critical physicochemical properties influencing its solubility and stability?

Key properties include:

  • Hydrogen bond donors/acceptors : 4 donors (amine, hydroxyl groups) and 4 acceptors, impacting solubility in polar solvents like water and methanol .
  • Polar surface area (75.7 Ų) : Predicts membrane permeability and bioavailability in pharmacological studies .
  • pH-dependent stability : Degradation under alkaline conditions due to catechol oxidation; storage in acidic buffers (pH 3–5) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adrenergic receptor binding affinities?

Discrepancies may arise from stereochemical impurities or assay variability. Mitigation strategies:

  • Radioligand binding assays using purified L-enantiomer to isolate α- and β-adrenergic receptor interactions.
  • Functional assays (e.g., cAMP accumulation in transfected cells) to differentiate agonist vs. antagonist effects.
  • Cross-validate results with structurally similar compounds (e.g., norepinephrine) to benchmark activity .

Q. What experimental designs are optimal for assessing stereoisomer-specific pharmacological effects?

  • Chiral separation : Use chiral HPLC columns (e.g., amylose-based) to resolve L- and D-enantiomers.
  • In vitro selectivity profiling : Compare receptor binding (α1, α2, β1) of each enantiomer using isolated tissue models (e.g., rat aorta for α1).
  • Pharmacokinetic studies : Monitor metabolic stability of enantiomers in hepatic microsomes to identify stereospecific degradation .

Q. How to analyze conflicting data on metabolic pathways of this compound?

  • Isotopic labeling : Track metabolic fate using deuterated analogs in hepatocyte incubations.
  • Enzyme inhibition assays : Test interactions with catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) to identify primary degradation routes.
  • Species-specific comparisons : Evaluate metabolism in human vs. rodent models to address translational discrepancies .

Methodological Considerations

Q. What techniques are recommended for chiral analysis in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral stationary phases (e.g., cyclodextrin) to detect enantiomers in plasma.
  • Capillary electrophoresis for high-resolution separation of stereoisomers in urine or tissue homogenates .

Q. How to design dose-response studies for receptor subtype selectivity?

  • Use Schild regression analysis in isolated tissue preparations (e.g., guinea pig atria for β1 receptors).
  • Apply allosteric modulation assays (e.g., GTPγS binding) to detect biased signaling pathways.
  • Incorporate negative controls (e.g., receptor knockout models) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.